molecular formula C13H14F2O2 B8263901 (R)-benzyl 3,3-difluorocyclopentanecarboxylate

(R)-benzyl 3,3-difluorocyclopentanecarboxylate

Cat. No.: B8263901
M. Wt: 240.25 g/mol
InChI Key: VRMMCGCHWRPUEY-LLVKDONJSA-N
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Description

®-benzyl 3,3-difluorocyclopentanecarboxylate is an organic compound that features a cyclopentane ring substituted with two fluorine atoms and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3,3-difluorocyclopentanecarboxylate typically involves the introduction of fluorine atoms into a cyclopentane ring, followed by esterification with benzyl alcohol. One common method involves the use of difluorocarbene precursors, which react with cyclopentane derivatives under controlled conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of ®-benzyl 3,3-difluorocyclopentanecarboxylate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for efficiency and safety, ensuring that the final product meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3,3-difluorocyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of ®-benzyl 3,3-difluorocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl 3,3-difluorocyclopentanecarboxylate is unique due to its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl (1R)-3,3-difluorocyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O2/c14-13(15)7-6-11(8-13)12(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMMCGCHWRPUEY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1C(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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